

# Enzymatic Synthesis of Chiral Vicinal Diols: Application Notes and Protocols

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## Compound of Interest

Compound Name: 3,4-Hexanediol

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Chiral vicinal diols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands. Their stereoselective synthesis is a cornerstone of modern asymmetric synthesis. Enzymatic catalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high enantioselectivity and diastereoselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the enzymatic synthesis of chiral vicinal diols, focusing on key enzyme classes and their practical implementation.

## Introduction to Enzymatic Strategies

The enzymatic toolbox for chiral vicinal diol synthesis is diverse, with several robust strategies available to the discerning chemist. The primary approaches, which will be detailed in this document, include:

- Cascade Reactions: Multi-enzyme, one-pot systems that couple C-C bond formation with stereoselective reduction.
- Enantioselective Hydrolysis of Epoxides: Utilizing epoxide hydrolases for the kinetic resolution of racemic epoxides or, more advanced, for enantioconvergent hydrolysis to a single diol enantiomer.

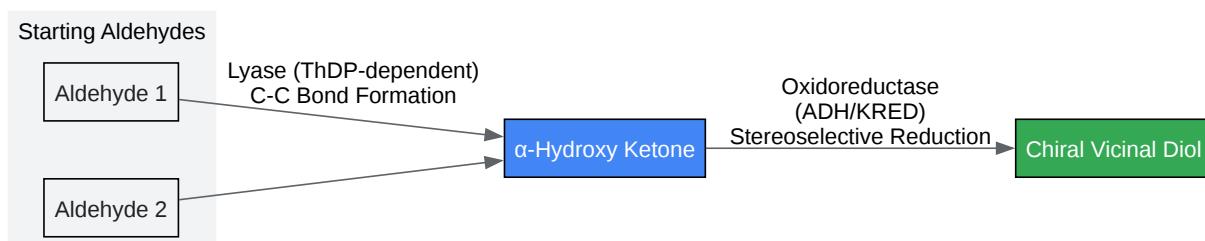
- Asymmetric Reduction of  $\alpha$ -Hydroxy Ketones: Employing alcohol dehydrogenases or ketoreductases for the stereocontrolled reduction of a carbonyl group adjacent to a chiral center.
- Enzymatic Dihydroxylation of Alkenes: A biocatalytic counterpart to the well-established chemical methods of syn-dihydroxylation.

These methods provide access to a wide range of vicinal diols with high optical purity, often with the added benefits of reduced environmental impact and simplified purification procedures.

## I. Two-Step Enzymatic Cascade for Aliphatic Vicinal Diols

This powerful strategy combines a thiamine diphosphate (ThDP)-dependent lyase for the initial C-C bond formation between two aldehyde molecules, creating an  $\alpha$ -hydroxy ketone, followed by the stereoselective reduction of the ketone by an oxidoreductase to yield the desired vicinal diol.[1][2][3] This modular approach allows for the synthesis of all possible stereoisomers of a given diol by selecting enzymes with the appropriate stereoselectivity for each step.[1]

### Logical Relationship of the Two-Step Cascade



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Caption: Two-step enzymatic cascade for chiral vicinal diol synthesis.

## Quantitative Data Summary

Product Diol	Lyase	Oxidored uctase	Substrate	Isomeric Content (%)	Concentr ation (mM)	Referenc e
2,3- Butanediol	ApPDCE46 9G	BIBDH	Acetaldehy de	>99 (meso)	115	[1]
3,4- Hexanediol	ApPDCE46 9G	EM- KRED014	Propanal	>99 (meso)	84	[1][2]
(R,R)-3,4- Hexanediol	PfBAL	LbADH	Propanal	75	7.4	[1]
4,5- Octanediol	PfBAL	BIBDH	Butanal	>99 (meso)	59.4	[1]
(S,S)-4,5- Octanediol	ApPDCE46 9G	BIBDH	Butanal	>99	80	[1]
5,6- Decanediol	PfBAL	BIBDH	Pentanal	99 (meso)	38.4	[1]

## Experimental Protocol: Synthesis of meso-3,4-Hexanediol[1][2]

### 1. Materials:

- Propanal (substrate)
- Triethanolamine (TEA) buffer (50 mM, pH 9.0)
- Lyophilized whole cells containing ApPDCE469G (lyase)
- Lyophilized whole cells containing EM-KRED014 (oxidoreductase)
- Isopropanol (co-substrate for cofactor regeneration)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

### 2. Reaction Setup:

- In a sealed reaction vessel, prepare a reaction mixture containing 50 mM TEA buffer (pH 9.0).
- Add propanal to a final concentration of 200 mM.

- Add 1 M isopropanol as the co-substrate.
- Add 15 mg of lyophilized whole cells containing ApPDCE469G and 15 mg of lyophilized whole cells containing EM-KRED014.

### 3. Reaction Conditions:

- Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm).
- Monitor the reaction progress by taking samples at regular intervals and analyzing by GC or HPLC.

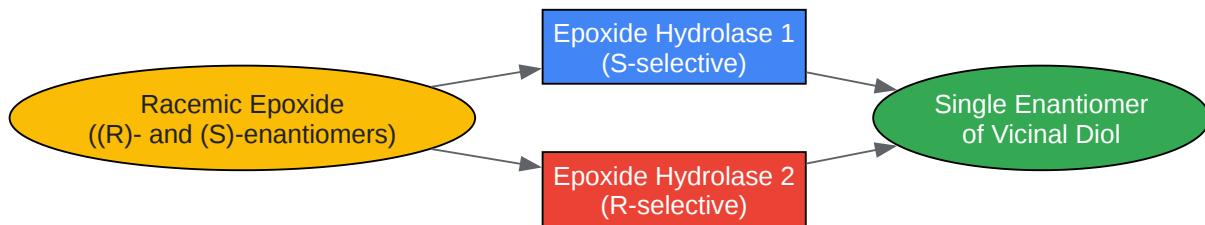
### 4. Work-up and Analysis:

- Once the reaction has reached completion (typically after 24-48 hours), quench the reaction by adding an equal volume of ethyl acetate.
- Vortex the mixture vigorously for 1 minute to extract the product.
- Separate the organic phase. Repeat the extraction of the aqueous phase twice more with ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- Analyze the product for concentration and isomeric content using chiral GC or HPLC.

## II. Enantioselective Hydrolysis of Epoxides

Epoxide hydrolases (EHs) are powerful biocatalysts for the synthesis of chiral vicinal diols from epoxides.<sup>[4][5]</sup> This can be achieved through two primary strategies: kinetic resolution of a racemic epoxide, which has a theoretical maximum yield of 50% for the diol, or the more efficient enantioconvergent hydrolysis, which can theoretically achieve a 100% yield of a single enantiomer of the diol.<sup>[6]</sup> Enantioconvergent hydrolysis is often accomplished using a pair of epoxide hydrolases with complementary enantioselectivity and regioselectivity.<sup>[6]</sup>

## Experimental Workflow: Enantioconvergent Hydrolysis

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Caption: Enantioconvergent hydrolysis of a racemic epoxide.

## Quantitative Data Summary

Substrate	Enzyme(s)	Product	ee (%)	Yield (%)	Reference
rac-p-Chlorostyrene oxide (300 mM)	PvEH1Z4X4-59 & RpEHF361V	(R)-p-Chlorophenyl-1,2-ethanediol	87.8	93.4	[6]
rac-1,2-Epoxyoctane (400 mM)	SIEH1W106T /F189L	(R)-1,2-Octanediol	94.7	95.6	[7]
Cyclohexene oxide (100 mM)	SpEH	(1R,2R)-Cyclohexane-1,2-diol	86-93	90-99	[8]
Terminal aryl olefins	SMO and SpEH co-expressed in <i>E. coli</i>	(S)-Vicinal diols	97.5-98.6	91-99	[8]

## Experimental Protocol: Gram-Scale Synthesis of (R)-p-Chlorophenyl-1,2-ethanediol[6]

### 1. Materials:

- Racemic p-chlorostyrene oxide (rac-pCSO)
- *E. coli* cells expressing PvEH1Z4X4-59
- *E. coli* cells expressing RpEHF361V
- Phosphate buffer (100 mM, pH 7.0)
- Tween-20
- Ethyl acetate

## 2. Reaction Setup:

- Prepare a 100 mL reaction system in a 250 mL flask containing 100 mM phosphate buffer (pH 7.0) with 4% (v/v) Tween-20.
- Add the *E. coli* cells expressing the two epoxide hydrolases at a weight ratio of 20:1 (*E. coli*/pveh1z4x4-59 to *E. coli*/rpehF361V).
- Add rac-pCSO to a final concentration of 300 mM.

## 3. Reaction Conditions:

- Incubate the reaction at 25°C with shaking.
- Monitor the reaction for the complete hydrolysis of the epoxide, which is expected within 5 hours.

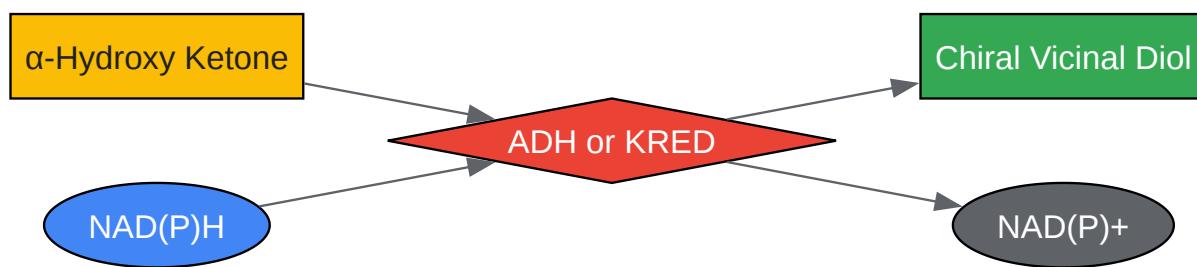
## 4. Work-up and Analysis:

- After completion, extract the reaction mixture three times with an equal volume of ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Determine the enantiomeric excess (ee) and yield of the resulting (R)-p-chlorophenyl-1,2-ethanediol by chiral HPLC analysis.

## III. Asymmetric Reduction of $\alpha$ -Hydroxy Ketones

The stereoselective reduction of the carbonyl group in  $\alpha$ -hydroxy ketones is a direct and efficient method for synthesizing chiral 1,2-diols.<sup>[3][9]</sup> This transformation can be catalyzed by a variety of alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), which often exhibit high enantioselectivity and diastereoselectivity.<sup>[10][11]</sup>

## Reaction Mechanism: Asymmetric Reduction

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Caption: Asymmetric reduction of an  $\alpha$ -hydroxy ketone to a chiral diol.

## Quantitative Data Summary

Substrate	Enzyme	Product	ee (%)	Yield (%)	Reference
Various $\alpha$ -hydroxy ketones	Iridium/f-amphox catalyst (chemical)	Chiral 1,2-diols	>99	up to 99	<a href="#">[10]</a>
2,3-Pentanedione	B. clausii DSM 8716T BDH	(2R,3R)-2,3-Pentanediol	>99	-	<a href="#">[11]</a>
2,3-Hexanedione	B. clausii DSM 8716T BDH	(2R,3R)-2,3-Hexanediol	>99	-	<a href="#">[11]</a>
Vicinal diketones	S. cerevisiae Butanediol Dehydrogenase (Bdh1p)	(R,R)-diols	-	-	<a href="#">[12]</a>

Note: While some references highlight the potential of enzymatic reduction, detailed quantitative data on both ee and yield for a broad range of substrates can be limited in single publications. The iridium-catalyzed chemical method is included for comparison of efficacy.

# Experimental Protocol: General Procedure for Asymmetric Reduction of an $\alpha$ -Hydroxy Ketone

## 1. Materials:

- $\alpha$ -Hydroxy ketone substrate
- Phosphate buffer (e.g., 100 mM, pH 7.0)
- Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) (as purified enzyme or in whole cells)
- NAD(P)H (if using a purified enzyme without a cofactor recycling system)
- A cofactor recycling system: e.g., glucose and glucose dehydrogenase (GDH) for NADPH regeneration, or isopropanol and a suitable ADH for NADH regeneration.
- Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

## 2. Reaction Setup:

- In a temperature-controlled vessel, dissolve the  $\alpha$ -hydroxy ketone substrate in phosphate buffer. The concentration will be substrate-dependent (typically 10-100 mM).
- If using a purified enzyme, add the KRED/ADH and the cofactor (NAD(P)H). If a recycling system is used, add the components of the recycling system (e.g., glucose and GDH).
- If using whole cells, resuspend the cell paste in the buffer containing the substrate.

## 3. Reaction Conditions:

- Maintain the reaction at a constant temperature (e.g., 25-37°C) and pH.
- Gently agitate the reaction mixture.
- Monitor the conversion of the substrate to the diol product by TLC, GC, or HPLC.

## 4. Work-up and Analysis:

- Upon completion, saturate the aqueous phase with NaCl and extract the product with an organic solvent.
- Combine the organic layers, dry over a drying agent (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate.
- Purify the product by flash chromatography if necessary.
- Determine the enantiomeric and/or diastereomeric excess of the purified diol using chiral GC or HPLC.

These protocols and notes provide a foundational understanding and practical starting point for researchers venturing into the enzymatic synthesis of chiral vicinal diols. The modularity and high selectivity of these biocatalytic systems offer immense potential for the efficient and sustainable production of these valuable chiral building blocks.

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